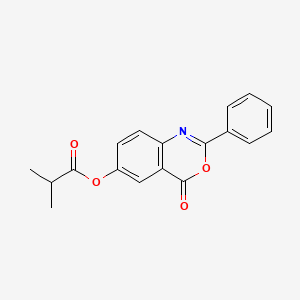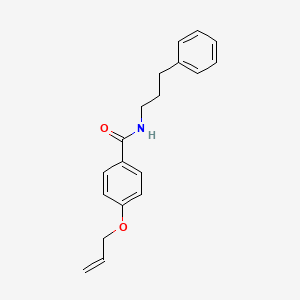
N-(2,6-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
描述
N-(2,6-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as DCFI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indole derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用机制
N-(2,6-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide works by undergoing oxidation in the presence of ROS, resulting in the formation of a highly fluorescent compound. The fluorescence intensity of this compound is directly proportional to the concentration of ROS, making it an ideal probe for the detection of ROS in biological systems.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its use as a fluorescent probe for ROS, this compound has also been found to have anti-inflammatory and anti-cancer properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the growth of cancer cells in vitro.
实验室实验的优点和局限性
N-(2,6-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has several advantages for use in lab experiments. It is highly sensitive to ROS and can be used to detect ROS in a range of biological systems. It is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to the use of this compound in lab experiments. One of the primary limitations is that it can be affected by other reactive species, such as reactive nitrogen species. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for research on N-(2,6-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. One area of research is the development of new fluorescent probes based on the structure of this compound. Researchers are also exploring the use of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, there is ongoing research to optimize the synthesis method of this compound to improve yield and purity. Finally, researchers are exploring the use of this compound in combination with other probes and imaging techniques to gain a better understanding of the role of ROS in biological systems.
Conclusion:
In conclusion, this compound is a highly versatile compound that has a range of scientific research applications. Its sensitivity to ROS makes it an ideal probe for the detection of ROS in biological systems, and it has also been found to have anti-inflammatory and anti-cancer properties. While there are some limitations to the use of this compound in lab experiments, ongoing research is exploring new applications and improving the synthesis method of this compound.
科学研究应用
DCF has been found to have a range of applications in scientific research. One of the primary uses of N-(2,6-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that play a key role in a range of physiological processes, including inflammation, aging, and cancer. This compound has been found to be highly sensitive to ROS and can be used to detect ROS in vitro and in vivo.
属性
IUPAC Name |
N-(2,6-dichlorophenyl)-2-(3-formylindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-13-5-3-6-14(19)17(13)20-16(23)9-21-8-11(10-22)12-4-1-2-7-15(12)21/h1-8,10H,9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZCXNLVZJATAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=C(C=CC=C3Cl)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4404320.png)

![2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B4404343.png)


![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B4404367.png)
![3,4-dichloro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B4404372.png)
![2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B4404389.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B4404410.png)
![1-{3-methoxy-4-[4-(1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4404412.png)
![4-[3-(4-propoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4404423.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4404429.png)
![4-[(ethylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4404436.png)
![methyl 4-{5-[(allylamino)methyl]-2-furyl}benzoate hydrochloride](/img/structure/B4404438.png)